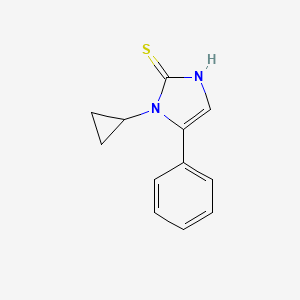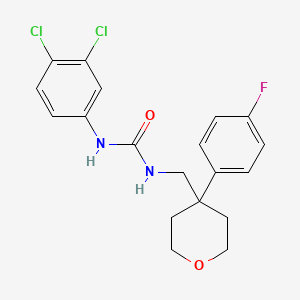
1-(3,4-dichlorophenyl)-3-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-dichlorophenyl)-3-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)urea is a useful research compound. Its molecular formula is C19H19Cl2FN2O2 and its molecular weight is 397.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
Research into similar compounds has led to the development of various synthetic methodologies and structural characterizations, aiming to explore their potential applications in different fields. For instance, Kariuki et al. (2021) synthesized isostructural compounds related to the chemical structure of interest, focusing on their high-yield synthesis and crystal structure determination via single crystal diffraction (Kariuki, Abdel-Wahab, & El‐Hiti, 2021). This type of research lays the foundation for understanding the physical and chemical properties of new compounds, which is crucial for their potential applications in materials science, pharmacology, and other areas.
Potential Biological Activities
The exploration of biological activities is a significant aspect of research on new compounds. For example, compounds structurally related to 1-(3,4-dichlorophenyl)-3-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)urea have been investigated for their potential anticancer properties. Gaudreault et al. (1988) synthesized derivatives and evaluated their cytotoxicity on human adenocarcinoma cells in vitro, finding some compounds to exhibit comparable cytotoxicity to known chemotherapeutic agents (Gaudreault, Lacroix, Pagé, & Joly, 1988). Such studies are vital for the discovery of new therapeutic agents and understanding their mechanism of action.
Material Science and Sensor Development
The compound's structural framework, particularly when involving urea functionalities, has applications in material science and sensor development. Lloyd and Steed (2011) investigated the anion tuning of rheology, morphology, and gelation properties of low molecular weight salt hydrogelators, demonstrating the versatility of urea derivatives in creating materials with tunable physical properties (Lloyd & Steed, 2011). Similarly, Schazmann et al. (2006) developed a chloride selective optical sensor combining urea functionality with pyrene excimer transduction, highlighting the potential of such compounds in developing sophisticated sensing mechanisms (Schazmann, Alhashimy, & Diamond, 2006).
properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[[4-(4-fluorophenyl)oxan-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2FN2O2/c20-16-6-5-15(11-17(16)21)24-18(25)23-12-19(7-9-26-10-8-19)13-1-3-14(22)4-2-13/h1-6,11H,7-10,12H2,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXODVGRTBHWBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

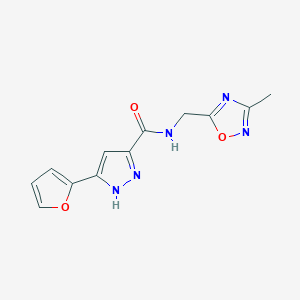
![4-[4-(Difluoromethoxy)phenyl]pyrimidine-2-thiol](/img/structure/B2501206.png)
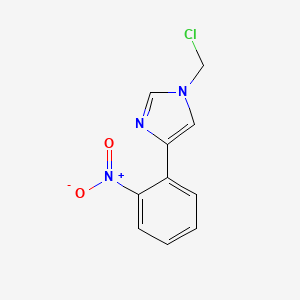
![N,N-diethyl-2-[3-[2-(4-methylpiperazin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide](/img/structure/B2501209.png)
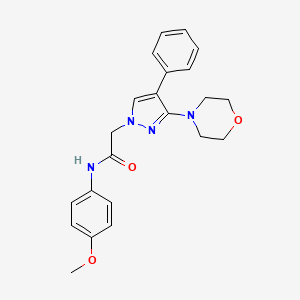
![4-Phenyl-1-prop-2-enoyl-N-[(1R,2S)-2-(3,4,5-trifluorophenyl)cyclopropyl]piperidine-4-carboxamide](/img/structure/B2501213.png)
![Isopropyl 7-(2-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2501215.png)
![3-cyclohexyl-5-cyclopropyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2501216.png)
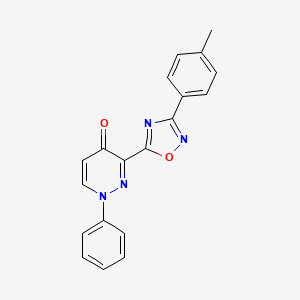
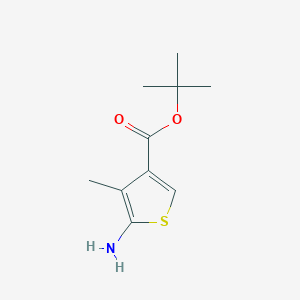
![2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2501220.png)
![8-bromo-3-(3,4-difluorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2501222.png)

